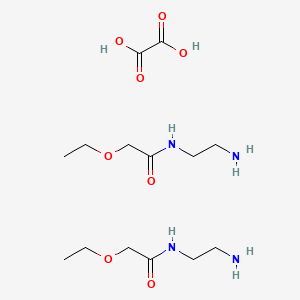
N-(2-Aminoethyl)-2-ethoxyacetamidehemioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)-2-ethoxyacetamide oxalate (2:1) is an organic compound that belongs to the class of amides. It is characterized by the presence of an aminoethyl group and an ethoxyacetamide moiety. The compound is often used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-2-ethoxyacetamide oxalate (2:1) typically involves the reaction of 2-ethoxyacetic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-ethoxyacetic acid+ethylenediamine→N-(2-aminoethyl)-2-ethoxyacetamide
The resulting product is then treated with oxalic acid to form the oxalate salt. The reaction conditions include maintaining a specific temperature and pH to optimize the yield of the product.
Industrial Production Methods
In industrial settings, the production of N-(2-aminoethyl)-2-ethoxyacetamide oxalate (2:1) involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques such as crystallization and filtration to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-2-ethoxyacetamide oxalate (2:1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ethoxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(2-aminoethyl)-2-ethoxyacetamide oxalate (2:1) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-2-ethoxyacetamide oxalate (2:1) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)acetamide: Similar in structure but lacks the ethoxy group.
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Contains additional functional groups, making it more versatile in certain applications.
Uniqueness
N-(2-aminoethyl)-2-ethoxyacetamide oxalate (2:1) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H30N4O8 |
|---|---|
Molecular Weight |
382.41 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-ethoxyacetamide;oxalic acid |
InChI |
InChI=1S/2C6H14N2O2.C2H2O4/c2*1-2-10-5-6(9)8-4-3-7;3-1(4)2(5)6/h2*2-5,7H2,1H3,(H,8,9);(H,3,4)(H,5,6) |
InChI Key |
HXGWZUAYODODKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NCCN.CCOCC(=O)NCCN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Chloromethoxy)-5-methylphenyl]ethan-1-one](/img/structure/B15252317.png)

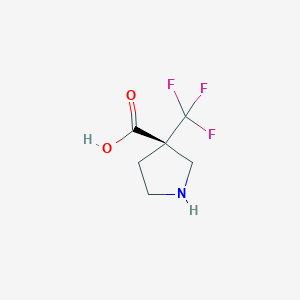



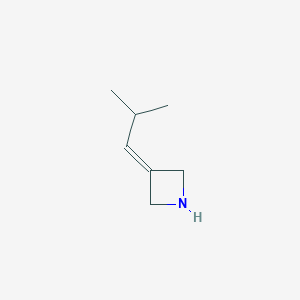
![N-[2-(2-bromoethenyl)phenyl]acetamide](/img/structure/B15252374.png)
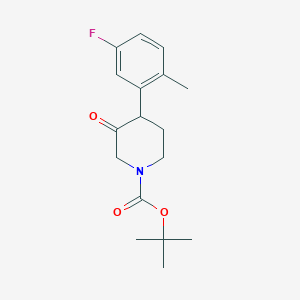
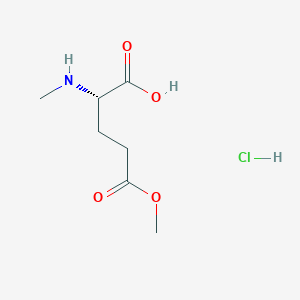
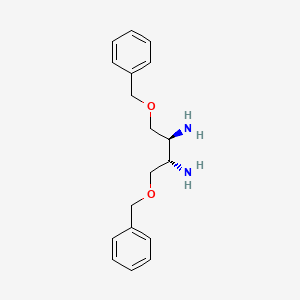
![2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile](/img/structure/B15252399.png)
![[2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B15252405.png)
